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Iridin

Cat. No.: B162194
CAS No.: 491-74-7
M. Wt: 522.5 g/mol
InChI Key: LNQCUTNLHUQZLR-OZJWLQQPSA-N
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Description

Overview of Iridin as a Flavonoid Glycoside

This compound is a naturally occurring chemical compound classified as an isoflavone (B191592), which is a subclass of flavonoids. wikipedia.org Flavonoids are characterized by a C6-C3-C6 carbon structure, typically consisting of two benzene (B151609) rings linked by a three-carbon chain. mdpi.com this compound is specifically the 7-glucoside of irigenin (B162202). wikipedia.orgmdpi.com This indicates that a glucose molecule (specifically, a beta-D-glucopyranosyl residue) is attached to the irigenin aglycone at the 7th position via a glycosidic linkage. nih.govbiosynth.com The aglycone, irigenin, is an O-methylated isoflavone. mdpi.com The chemical structure of this compound is defined by this linkage, with the glucose moiety contributing to its classification as a flavonoid glycoside. nih.govbiosynth.com

This compound has a molecular formula of C24H26O13 and a molecular weight of 522.46 g/mol . wikipedia.orgbiosynth.commedchemexpress.com Its structure includes several hydroxyl and methoxy (B1213986) groups attached to the isoflavone backbone, in addition to the glucose unit. nih.govbiosynth.com

Significance of this compound in Natural Product Research

Natural products have long been a significant source of compounds with diverse biological activities, serving as templates for drug development. nih.govdovepress.com this compound, as a phytochemical compound isolated from plants, holds significance within this field. biosynth.com It is primarily found in the rhizomes and other parts of various species of the Iris plant family, including Iris versicolor (Blue Flag plant), Iris florentina, Belamcanda chinensis, and Iris kumaonesis. wikipedia.orgmdpi.combiosynth.comeujournal.org

Research into this compound contributes to the broader understanding of the chemical diversity within the Iris genus and the potential bioactivities associated with these compounds. eujournal.orgchesci.com The isolation and characterization of this compound from these natural sources are fundamental aspects of natural product research. eujournal.orgchesci.com Studies have explored its presence and concentration in different Iris species and plant parts, highlighting the variability in its natural occurrence. eujournal.orgchesci.com

This compound's presence in traditional medicine practices has also driven scientific investigation into its properties. biosynth.com While traditional uses often focus on broader plant extracts, academic research aims to isolate and study individual compounds like this compound to understand their specific contributions to observed effects. biosynth.comnih.gov This aligns with the objective of identifying bioactive compounds from natural sources for potential applications. dovepress.comnih.gov

Scope and Objectives of the Research Outline

This research outline focuses exclusively on the chemical compound this compound, specifically addressing its characterization as a flavonoid glycoside and its importance within the domain of natural product research. The objective is to provide a concise overview based on available academic literature, detailing its structural classification and its role as a subject of scientific investigation stemming from its natural occurrence. This includes examining research findings related to its isolation and identification from plant sources. The outline strictly adheres to the defined sections and excludes information pertaining to dosage, administration, safety, or adverse effects.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC24H26O13 wikipedia.orgbiosynth.commedchemexpress.com
Molecular Weight522.46 g/mol wikipedia.orgbiosynth.commedchemexpress.com
CAS Number491-74-7 wikipedia.orgbiosynth.commedchemexpress.com
Compound TypeIsoflavone Glycoside wikipedia.orgbiosynth.com
AglyconeIrigenin wikipedia.orgmdpi.com

Table 2: Natural Sources of this compound

Plant SpeciesFamilyPrimary Source PartSource
Iris versicolorIridaceaeRhizomes wikipedia.orgbiosynth.com
Iris florentinaIridaceaeRhizomes wikipedia.org
Belamcanda chinensisIridaceaeRoot, Plant mdpi.comresearchgate.netnih.gov
Iris kumaonesisIridaceaePlant wikipedia.org
Iris milesiiIridaceaePlant nih.govmedchemexpress.com
Iris tectorumIridaceaePlant nih.gov
Iris germanicaIridaceaeRhizomes chesci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O13 B162194 Iridin CAS No. 491-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCUTNLHUQZLR-OZJWLQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197689
Record name Iridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-74-7
Record name Iridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iridin
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URL https://comptox.epa.gov/dashboard/DTXSID80197689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Sources and Extraction Methodologies for Iridin Research

Plant Sources of Iridin

This compound is primarily found within the Iris genus, a diverse group of flowering plants. Its presence and concentration can vary depending on the specific species and the part of the plant examined.

Several species within the Iris genus are recognized sources of this compound. These include Belamcanda chinensis, Iris kumaonesis (also referred to as Iris kemaonensis), Iris florentina, Iris germanica, and Iris ensata Thunb.. wikipedia.orgchesci.comgbif.org Iris versicolor, commonly known as the larger blue flag, is also noted to contain this compound. wikipedia.org

Within the Iris plant, this compound is predominantly found in the rhizomes. nih.govwikipedia.org The rhizomes, which are underground stems, serve as a storage organ for various secondary metabolites, including isoflavonoids like this compound. Studies have investigated the distribution of isoflavones, including this compound, in different tissue parts of Iris domestica, noting variations in content between rhizomes and roots for certain compounds. mdpi.com The concentration of this compound in rhizomes can vary significantly between different Iris species and even within the same species depending on eco-geographical conditions. chesci.com

Advanced Extraction and Isolation Techniques

Obtaining this compound in a purified form for research requires specific extraction and isolation techniques tailored to the nature of isoflavonoids and the plant matrix.

The extraction of isoflavonoids, including this compound, from plant materials typically involves the use of solvents. Common solvents for flavonoid extraction include methanol (B129727), ethanol, acetonitrile, acetone, or mixtures of these with water. mdpi.com The choice of solvent polarity is crucial and depends on the specific flavonoid structure; for less polar isoflavones, solvents like acetone, chloroform, methylene (B1212753) chloride, and diethyl ether may be suitable, while more polar fractions often utilize alcohol or alcohol-water mixtures. mdpi.com Seventy percent methanol is reported as an efficient solvent for extracting flavonoids by maceration. mdpi.com

Advanced extraction techniques have also been explored to improve efficiency and yield. Ultrasound-assisted extraction (UAE) has been shown to effectively enhance the extraction yields of isoflavones from Iris tectorum. nih.gov Studies have compared UAE with other methods like maceration extraction and Soxhlet extraction, indicating the potential advantages of UAE under optimized conditions. nih.gov Pressurized liquid extraction (PLE) using methanol-water mixtures has also demonstrated advantages over conventional methods for isoflavone (B191592) extraction from other plant genera, showing high yields and improved efficiency. mdpi.com Ionic liquids have also been investigated as solvents for ultrasound-assisted extraction of isoflavones from Iris tectorum. acs.org

Optimizing extraction parameters such as solvent type, temperature, time, and solid-to-solvent ratio is critical for maximizing isoflavonoid (B1168493) yields. nih.gov Response Surface Methodology (RSM) is a technique that has been applied to determine optimal extraction conditions for phytochemicals, including iridoid glycosides, which shares similarities in extraction principles with isoflavonoids. nih.gov

Following extraction, purification is a crucial step to isolate this compound from the complex mixture of other phytochemicals present in the crude extract, such as other isoflavonoids, flavonoids, and phenolic acids. nih.gov

Chromatographic techniques are widely used for the purification of this compound and other isoflavonoids. Column chromatography on silica (B1680970) gel has been employed to isolate phenolic compounds, including isoflavonoids, from Iris hungarica extracts. isciii.es Gradient elution with solvent mixtures of increasing polarity is a common approach in column chromatography for separating different compounds. isciii.es

Macroporous resin column chromatography is another technique used for the separation and purification of isoflavones from Iris tectorum extracts. tandfonline.com This method can effectively increase the total flavonoid content from the crude extract. tandfonline.com Preparative high-performance liquid chromatography (Prep-HPLC) is often used subsequently to further purify the compounds obtained from macroporous resin chromatography, achieving higher purities. tandfonline.com

Other purification strategies mentioned in the context of plant extracts and similar compounds include liquid-liquid partitioning using solvents like ethanol, methanol, ethyl acetate, or water to separate compounds based on polarity. nih.gov Adsorption onto materials like charcoal/celite/polyamide mixtures followed by elution has also been utilized. nih.gov Filtration methods, including depth filtration and microfiltration, are employed for clarifying plant extracts by removing particulate matter and impurities before chromatographic purification. frontiersin.orgnih.gov Solid-phase extraction (SPE) is also a technique that can be used to isolate and purify compounds from plant extracts based on their affinity to a solid sorbent material. mdpi.com

The selection of a suitable purification method depends on the characteristics of the target compound (this compound) and the impurities present in the plant extract. frontiersin.org

This compound is a naturally occurring isoflavone, a class of flavonoids, found in several Iris species, including Iris florentina and Iris versicolor. wikipedia.org It is the 7-glucoside of irigenin (B162202). wikipedia.org

Biosynthesis and Metabolic Pathways of Iridin

Metabolism of Iridin and its Aglycone, Irigenin (B162202), in Biological Systems

Metabolite Identification (e.g., in plasma, urine, feces)

Metabolite identification studies are crucial for understanding the fate of a compound in vivo and assessing potential biological activities or toxicities of its breakdown products bioivt.comfda.gov. Research on the metabolism of this compound in rats has provided insights into the range of metabolites formed and their distribution in biological matrices such as plasma, urine, and feces researchgate.netnih.gov.

Following oral administration of this compound to rats, a total of thirteen metabolites were identified across plasma, urine, and feces samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) researchgate.netnih.gov. The major metabolite identified was irigenin, the aglycone of this compound researchgate.netnih.gov.

The distribution of identified metabolites varied depending on the biological matrix:

Plasma: Five metabolites were identified in plasma. researchgate.netnih.gov

Urine: Ten metabolites were found in urine. researchgate.netnih.gov

Feces: Six metabolites were detected in feces. researchgate.netnih.gov

This indicates that this compound undergoes diverse metabolic transformations, and its metabolites are eliminated through both renal and fecal routes.

Biological MatrixNumber of Metabolites IdentifiedMajor Metabolite
Plasma5Irigenin
Urine10Irigenin (and its conjugates)
Feces6Irigenin (and its conjugates)

Detailed structural elucidation of these metabolites reveals the types of metabolic reactions occurring, including deglycosylation, demethylation, and conjugation frontiersin.orgresearchgate.netnih.gov.

Phase I and Phase II Metabolism Characteristics

Drug metabolism is broadly categorized into two phases: Phase I and Phase II mdpi.comopenaccessjournals.comgurunanakcollege.edu.in. Phase I reactions typically involve the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 (CYP) enzymes openaccessjournals.comgurunanakcollege.edu.in. Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione, or amino acids, resulting in more polar and readily excretable metabolites openaccessjournals.comgurunanakcollege.edu.inlongdom.org.

For this compound, the metabolic process involves both phases. The initial step often involves the cleavage of the glycosidic bond, releasing the aglycone irigenin mdpi.comfrontiersin.org. This deglycosylation can be considered analogous to a hydrolysis reaction, although it is often facilitated by gut microbiota.

Phase I metabolism of irigenin may involve reactions such as demethylation frontiersin.orgresearchgate.netnih.gov. Research suggests that cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19, may be involved in the metabolism of irigenin, although the specific phase I transformations catalyzed by these enzymes require further detailed investigation frontiersin.org.

The most prominent metabolic pathway identified for this compound and its aglycone irigenin is Phase II metabolism, specifically glucuronidation mdpi.comresearchgate.netnih.gov. Glucuronidation involves the conjugation of glucuronic acid to the compound, significantly increasing its water solubility and facilitating its excretion openaccessjournals.comlongdom.org. Studies have shown that irigenin is metabolized into glucuronide conjugates mdpi.com.

UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation openaccessjournals.comlongdom.org. Specific UGT isoforms have been implicated in the glucuronidation of this compound and irigenin. Research indicates that UGT1A7, UGT1A8, UGT1A9, and UGT1A10 are involved in the glucuronidation of this compound after demethylation researchgate.netnih.gov. Furthermore, UGT1A1 and UGT1A9 have been identified as being responsible for the phase II metabolism (glucuronidation) of irigenin in vitro mdpi.com.

The principal metabolic pathway of this compound has been identified as glucuronidation following demethylation, primarily mediated by UGT1A7, UGT1A8, UGT1A9, and UGT1A10 researchgate.netnih.gov. This highlights the crucial role of phase II conjugation in the elimination of this compound and its metabolites.

Metabolic PhaseKey Reactions InvolvedPrimary Enzymes/Mediators InvolvedNotes
DeglycosylationHydrolysis of glycosidic bondIntestinal microfloraYields the aglycone, irigenin. mdpi.comfrontiersin.org
Phase IDemethylation, potentially oxidationPotentially CYP1A2, CYP2B6, CYP2C19 (for irigenin) frontiersin.orgLimited research on specific enzymes. frontiersin.org
Phase IIGlucuronidationUGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 mdpi.comresearchgate.netnih.govPrincipal elimination pathway. researchgate.netnih.gov

Pharmacological and Biological Activities of Iridin

Anti-Cancer and Anti-Proliferative Effects

Iridin, a natural flavonoid compound, has been documented for a spectrum of biological activities, including antitumor and antiproliferative effects. nih.govresearchgate.net As a member of the isoflavone (B191592) class of flavonoids, it is increasingly being studied for its capacity to induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.netplu.mx Research has focused on elucidating its potential to suppress the uncontrolled cell growth that is a hallmark of cancer. nih.gov

Efficacy in Various Cancer Cell Lines (e.g., breast, prostate, gastric, glioblastoma, lung)

The anti-cancer potential of this compound has been investigated in several cancer cell lines, with the most detailed findings currently centered on gastric cancer.

Gastric Cancer: Extensive research has been conducted on the human gastric cancer cell line AGS. nih.govmdpi.com Studies show that this compound treatment effectively decreases the growth and proliferation of AGS cells in a concentration-dependent manner. researchgate.netmdpi.com This inhibitory effect is linked to its ability to induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net For instance, treating AGS cells with this compound at concentrations ranging from 12.5 to 200 µM has been shown to induce apoptosis. nih.gov

Breast and Prostate Cancer: While isoflavones as a class are actively being researched for their effects on hormone-related cancers like breast and prostate cancer, specific studies detailing the efficacy of this compound in these cell lines are not as extensively reported as for gastric cancer. nih.govresearchgate.net

Glioblastoma and Lung Cancer: The direct efficacy of this compound on glioblastoma and lung cancer cell lines is an emerging area of research. It is noteworthy that Irigenin (B162202), the aglycone form of this compound, has been shown to inhibit the proliferation of glioblastoma cells and arrest the cell cycle. nih.gov However, further investigation is required to fully understand the specific actions of this compound itself in these cancers.

Cancer TypeCell LineKey Research FindingsCitations
Gastric CancerAGSInhibited cell proliferation and growth; induced G2/M phase cell cycle arrest; triggered apoptosis. nih.govresearchgate.netmdpi.com
GlioblastomaDBTRG, C6The aglycone of this compound, Irigenin, was found to inhibit cell proliferation and induce apoptosis. Specific data on this compound is less detailed. nih.gov
Breast CancerMCF-7, T-47DGeneral studies on isoflavones suggest potential, but specific efficacy data for this compound is limited. One study noted Irigenin did not show anti-cancer effects in these lines. nih.gov
Prostate CancerLNCaP, PC3General studies on isoflavones suggest potential, but specific efficacy data for this compound is limited. nih.gov

Mechanisms of Action in Cancer

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death, or apoptosis, with a distinct mechanism of action observed in gastric cancer cells.

Apoptosis is a critical process for eliminating abnormal cells and occurs via two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govmdpi.com Research into this compound's effect on AGS gastric cancer cells has revealed that it selectively activates the extrinsic apoptotic pathway to induce cell death. nih.govmdpi.comnih.gov In these studies, this compound treatment did not cause significant variations in proteins associated with the intrinsic pathway, such as Bax and Bcl-xL, indicating a targeted mechanism of action. nih.govmdpi.comnih.gov This suggests this compound-mediated cell death in AGS cells is triggered by the activation of the extrinsic apoptotic pathway without the involvement of the intrinsic pathway. mdpi.com

The process of apoptosis is executed by a family of proteases called caspases. The extrinsic pathway is initiated by the activation of specific initiator caspases, such as Caspase-8. nih.govmdpi.com Studies have demonstrated that this compound treatment in AGS cells leads to the activation of cleaved Caspase-8. nih.govmdpi.comnih.gov The activation of this initiator caspase subsequently triggers the activation of executioner caspases, including Caspase-3. nih.gov The presence of cleaved Caspase-3 in this compound-treated AGS cells serves as confirmation that the apoptotic cascade has been successfully initiated. nih.govresearchgate.net

Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. The cleavage of PARP by activated caspases is a critical step and a well-established marker of apoptosis. nih.gov Research confirms that this compound treatment triggers apoptotic cell death in AGS cells, which is verified by the expression of cleaved PARP. nih.govresearchgate.netmdpi.com This finding further solidifies the role of this compound as an inducer of apoptosis in cancer cells.

The extrinsic pathway is initiated when a death ligand, such as Fas ligand (FasL), binds to its corresponding death receptor, Fas (also known as CD95). mdpi.comnih.gov This interaction is a pivotal step in triggering the apoptotic signal. nih.gov It has been shown that this compound treatment upregulates the expression of both Fas and FasL proteins in AGS gastric cancer cells in a dose-dependent manner. nih.govmdpi.comnih.gov This increased expression facilitates Fas-mediated apoptotic cell death, directly linking this compound to the activation of the death receptor pathway. nih.gov

Protein/MoleculeRole in ApoptosisEffect of this compound Treatment (in AGS cells)Citations
Fas / FasLDeath receptor and ligand; initiate the extrinsic pathway.Increased expression. nih.govmdpi.comnih.gov
Caspase-8Initiator caspase for the extrinsic pathway.Activated (cleaved). nih.govnih.govmdpi.comnih.gov
Caspase-3Executioner caspase; carries out apoptosis.Activated (cleaved). nih.govresearchgate.netnih.gov
PARPDNA repair protein; its cleavage is a marker of apoptosis.Cleaved. nih.govresearchgate.netmdpi.comnih.gov
Bax / Bcl-xLProteins involved in the intrinsic (mitochondrial) pathway.No significant variation in expression. nih.govmdpi.comnih.gov
Cell Cycle Arrest (e.g., G2/M Phase)

This compound has been demonstrated to induce cell cycle arrest at the G2/M phase in cancer cells. This regulatory effect on cell cycle progression is a key mechanism behind its anti-proliferative properties. Studies have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase, thereby preventing them from proceeding into mitosis and ultimately inhibiting tumor cell division and growth.

Attenuation of Cdc25C, CDK1, and Cyclin B1 Expression

The induction of G2/M phase cell cycle arrest by this compound is mediated through the downregulation of key regulatory proteins. Specifically, this compound treatment has been shown to attenuate the expression of Cell division cycle 25C (Cdc25C), Cyclin-dependent kinase 1 (CDK1), and Cyclin B1. These proteins form a complex that is crucial for the transition from the G2 to the M phase of the cell cycle. By reducing the expression of these proteins, this compound effectively halts the cell cycle at this checkpoint, preventing the proliferation of cancer cells.

Protein Effect of this compound Treatment Role in Cell Cycle
Cdc25C Attenuated Expression Phosphatase that activates the CDK1/Cyclin B1 complex.
CDK1 Attenuated Expression A key kinase that, when complexed with Cyclin B1, drives the cell into mitosis.
Cyclin B1 Attenuated Expression Regulatory subunit of CDK1, essential for its kinase activity during the G2/M transition.
Inhibition of Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical signaling pathways that are often dysregulated in cancer. By inhibiting these pathways, this compound can interfere with tumor growth, proliferation, and survival.

PI3K/AKT Pathway Downregulation

Research has indicated that this compound can downregulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, the PI3K/AKT pathway is hyperactivated, promoting tumorigenesis. This compound's ability to inhibit this pathway contributes to its pro-apoptotic and anti-proliferative activities in cancer cells.

KRAS Expression Downregulation

Currently, there are no specific research findings available that directly demonstrate the downregulation of Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) expression by this compound. The KRAS signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its mutation is a key driver in many cancers. While the effect of this compound on this specific pathway has not been elucidated, it remains an area of potential investigation for understanding the full spectrum of this compound's anti-cancer mechanisms.

Anti-VEGF Resistance Modulation in Glioblastoma

There is currently no direct scientific evidence to suggest that this compound modulates resistance to anti-Vascular Endothelial Growth Factor (VEGF) therapy in glioblastoma. Anti-VEGF therapies, such as bevacizumab, are used to inhibit angiogenesis in tumors like glioblastoma; however, resistance to these therapies is a significant clinical challenge explorationpub.commdpi.com. While some natural products are being investigated for their potential to overcome this resistance, specific studies on this compound in this context are not available explorationpub.com.

Preclinical Investigations in Animal Models (e.g., intracranial tumor growth in mice)

Compound Animal Model Cancer Type Key Findings
Irigenin Glioblastoma Xenograft Mice Glioblastoma Inhibited tumor growth through inactivation of YAP. nih.gov

Anti-Inflammatory Activities of this compound

This compound, a prominent isoflavone, has demonstrated significant anti-inflammatory properties through its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. This section delves into the specific mechanisms underlying this compound's anti-inflammatory effects, focusing on its interaction with various cellular and molecular targets.

Inhibition of Pro-Inflammatory Mediators

Research has shown that this compound can effectively suppress the expression and release of several crucial mediators that drive the inflammatory response. In studies involving lipopolysaccharide (LPS)-induced inflammation in murine macrophage RAW264.7 cells, this compound treatment led to a significant reduction in the levels of key pro-inflammatory cytokines and other inflammatory molecules. nih.govnih.gov

Specifically, this compound has been observed to inhibit the production of:

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation. nih.govnih.gov

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. nih.govnih.gov

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that plays a crucial role in the recruitment of monocytes to sites of inflammation. nih.govnih.gov

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammatory processes. nih.govnih.gov

Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for the production of large quantities of NO during inflammation. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation. nih.govresearchgate.net

The inhibitory effects of this compound on these mediators are dose-dependent, with higher concentrations of this compound leading to greater reductions in their production. nih.govnih.gov This demonstrates a direct role for this compound in dampening the inflammatory cascade at a molecular level.

Table 1: Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

Mediator Effect of this compound Treatment Reference
TNF-α Significantly decreased nih.govnih.gov
IL-1β Significantly decreased nih.govnih.gov
MCP-1 Significantly decreased nih.govnih.gov
NO Significantly decreased nih.govnih.gov
iNOS Expression inhibited nih.govresearchgate.net
COX-2 Expression inhibited nih.govresearchgate.net

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects not only by directly inhibiting pro-inflammatory mediators but also by modulating the upstream signaling pathways that regulate their production.

A key mechanism underlying this compound's anti-inflammatory activity is its ability to target and inactivate Pyruvate Kinase M2 (PKM2)-mediated glycolytic pathways. nih.govnih.gov In activated immune cells, a metabolic shift towards aerobic glycolysis, often termed the Warburg effect, is crucial for supporting the production of inflammatory mediators. nih.gov PKM2 is a key enzyme in this process.

Studies have revealed that this compound can directly bind to PKM2, inhibiting its activity. nih.gov This inhibition leads to a reduction in glucose uptake and lactic acid production in LPS-treated macrophages, effectively reversing the glycolytic reprogramming associated with inflammation. nih.govnih.gov By suppressing PKM2-mediated glycolysis, this compound curtails the metabolic fuel required for the inflammatory response. nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that drive inflammation. nih.govaustinpublishinggroup.com this compound has been shown to interfere with this pathway by inhibiting the phosphorylation of key components.

Specifically, research indicates that this compound suppresses the phosphorylation of:

JAK1 (p-JAK1) nih.govnih.gov

STAT1 (p-STAT1) nih.govnih.gov

STAT3 (p-STAT3) nih.govnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. researchgate.net this compound has been demonstrated to potently inhibit the activation of the NF-κB pathway. nih.govresearchgate.net

In LPS-stimulated cells, this compound treatment leads to a decrease in the phosphorylation of the p65 subunit of NF-κB (p-p65). nih.govresearchgate.net This inhibition of p65 phosphorylation prevents its translocation to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes. researchgate.net The suppression of the NF-κB pathway is a central mechanism through which this compound exerts its broad anti-inflammatory effects. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in the regulation of inflammation. researchgate.net this compound has been found to modulate this pathway by inhibiting the phosphorylation of key MAPK proteins in LPS-induced L6 cells. researchgate.net By downregulating the activation of the MAPK pathway, this compound further contributes to the suppression of inflammatory responses. researchgate.net

Table 2: Modulation of Inflammatory Signaling Pathways by this compound

Signaling Pathway Key Molecules Modulated by this compound Effect of this compound Reference
PKM2-Mediated Glycolysis Pyruvate Kinase M2 (PKM2) Inhibition of activity nih.govnih.gov
JAK/STAT p-JAK1, p-STAT1, p-STAT3 Decreased phosphorylation nih.govnih.gov
NF-κB p-p65 Decreased phosphorylation nih.govresearchgate.net
MAPK MAPK proteins Decreased phosphorylation researchgate.net

Effects on Macrophage Inflammatory Responses (e.g., RAW 264.7 cells)

This compound has demonstrated significant anti-inflammatory effects by modulating the responses of macrophages, which are key cells in the inflammatory process. In in vitro studies using the murine macrophage cell line RAW 264.7, this compound has been shown to effectively suppress the production of pro-inflammatory mediators.

When RAW 264.7 cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response, treatment with this compound leads to a dose-dependent reduction in the secretion of several key inflammatory cytokines. nih.govnih.govresearchgate.net Research has specifically highlighted a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov Furthermore, this compound has been found to inhibit the production of nitric oxide (NO), a potent inflammatory molecule, in LPS-stimulated RAW 264.7 cells. nih.gov

The underlying mechanism of this compound's anti-inflammatory action in macrophages is linked to its ability to interfere with key signaling pathways. Studies have revealed that this compound can inactivate the pyruvate kinase M2 (PKM2)-mediated glycolytic pathway. nih.gov This is significant as the activation of aerobic glycolysis, also known as the Warburg effect, is crucial for the pro-inflammatory functions of macrophages. nih.gov By targeting PKM2, this compound can suppress the metabolic reprogramming that supports a pro-inflammatory macrophage phenotype. nih.govresearchgate.net Additionally, this compound has been shown to inhibit the phosphorylation of proteins involved in the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical for the expression of pro-inflammatory genes. researchgate.net

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory Mediator Effect of this compound Treatment Reference
TNF-α Significantly inhibited nih.govnih.gov
IL-1β Significantly inhibited nih.govnih.gov
MCP-1 Significantly inhibited nih.govnih.gov
Nitric Oxide (NO) Production inhibited nih.gov
ROS Production inhibited nih.gov
PKM2 Pathway Suppressed nih.gov
NF-κB Pathway Phosphorylation inhibited researchgate.net
MAPK Pathway Phosphorylation inhibited researchgate.net

Attenuation of Acute Inflammation and Lung Injury in in vivo Models

The anti-inflammatory properties of this compound observed in cellular models extend to in vivo settings, where it has been shown to protect against acute inflammation and associated tissue damage, particularly in the lungs. Animal models of acute lung injury (ALI), often induced by the administration of lipopolysaccharide (LPS), have been instrumental in demonstrating the therapeutic potential of this compound. nih.govresearchgate.netnih.gov

Furthermore, this compound treatment leads to a marked reduction in the production of pro-inflammatory cytokines within the lungs of these animal models. nih.govnih.gov Specifically, levels of TNF-α, IL-1β, and IL-6 in the bronchoalveolar lavage fluid (BALF) are significantly decreased. nih.gov This reduction in the inflammatory milieu is also accompanied by a decrease in neutrophil infiltration into the lungs. researchgate.netnih.gov The mechanism underlying these protective effects in vivo is believed to involve the suppression of key inflammatory signaling pathways, such as the MAPK pathway. nih.gov

Table 2: Protective Effects of this compound in an In Vivo Model of LPS-Induced Acute Lung Injury

Parameter Effect of this compound Treatment Reference
Pathological Lung Changes Decreased nih.gov
Lung Wet/Dry Weight Ratio Decreased nih.gov
Total Protein in BALF Reduced nih.gov
TNF-α Production Reduced nih.gov
IL-1β Production Reduced nih.gov
IL-6 Production Reduced nih.gov
Neutrophil Infiltration Reduced researchgate.netnih.gov
Pulmonary Apoptosis Inhibited nih.gov
MAPK Signaling Pathway Inactivated nih.gov

Antioxidant Properties

Free Radical Scavenging Capabilities

This compound has been recognized for its capacity to scavenge free radicals, which are highly reactive molecules that can cause damage to cells and tissues. nih.gov While specific quantitative data from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound itself are not extensively detailed in the provided search results, the broader class of flavonoids, to which this compound belongs, is well-known for potent free radical scavenging activities. nih.gov These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing a cascade of oxidative damage. The antioxidant activity of this compound is a frequently cited property in the scientific literature. nih.govresearchgate.net

Reduction of Intracellular Reactive Oxygen Species (ROS)

Beyond its general free radical scavenging ability, this compound has been shown to effectively reduce the levels of intracellular reactive oxygen species (ROS). nih.gov ROS are a type of free radical that are generated during normal metabolic processes and can accumulate to harmful levels under conditions of stress and inflammation. mdpi.com

In studies using LPS-stimulated RAW 264.7 macrophages, treatment with this compound at concentrations of 12.5–50 μM significantly inhibited the production of ROS. nih.gov This reduction in intracellular ROS is a crucial component of this compound's anti-inflammatory and cytoprotective effects, as excessive ROS can activate pro-inflammatory signaling pathways and lead to cellular damage. The ability of this compound to decrease ROS production suggests that it may enhance the cellular antioxidant defense mechanisms or directly interfere with the enzymatic sources of ROS production. nih.gov

Anti-Diabetic and Hypoglycemic Effects

This compound has been identified as a compound with potential anti-diabetic and hypoglycemic properties. nih.gov These effects are attributed to its influence on glucose metabolism and related enzymatic activities. The broader class of compounds to which this compound belongs, isoflavones, has been investigated for their beneficial roles in managing metabolic disorders, including type 2 diabetes. nih.govbohrium.comnih.gov

While the precise mechanisms of this compound's anti-diabetic action are still being elucidated, it is suggested that it may act through various pathways. One potential mechanism is the inhibition of carbohydrate-digesting enzymes, such as α-glucosidase. By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars in the small intestine is slowed down, leading to a more gradual absorption of glucose into the bloodstream and thus preventing sharp spikes in blood glucose levels after meals. The ability to modulate glucose uptake and utilization in peripheral tissues is another potential avenue through which this compound may exert its hypoglycemic effects.

Hypolipidemic Effects

In addition to its anti-inflammatory and anti-diabetic properties, this compound has also been reported to possess hypolipidemic effects, suggesting a role in the management of dyslipidemia. nih.gov Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.

The hypolipidemic activity of this compound is thought to be mediated through its influence on lipid metabolism. nih.gov While the specific molecular targets of this compound in lipid regulation are an area of ongoing research, it is plausible that it may affect pathways involved in cholesterol synthesis, fatty acid oxidation, or the transport and clearance of lipids from the bloodstream. For instance, some studies on related compounds have shown effects on key regulators of lipid homeostasis, such as sterol regulatory element-binding proteins (SREBPs). By modulating these pathways, this compound may contribute to a reduction in circulating levels of total cholesterol, LDL ("bad") cholesterol, and triglycerides, while potentially increasing HDL ("good") cholesterol.

Cardioprotective Effects

This compound, an isoflavone found in plants of the Iris genus, has been recognized for several pharmacological activities, including cardioprotective effects nih.gov. Isoflavones as a class of compounds, found abundantly in sources like soy, are noted for their potential in improving risk factors associated with cardiovascular disease nih.gov. Research into isoflavones suggests they may offer protective benefits for cardiovascular health nih.govnih.gov.

Studies conducted on isoflavones have demonstrated a capacity to mitigate cardiac dysfunction and inflammation. For instance, research in animal models of menopause- and age-induced cardiac issues showed that treatment with soy isoflavones was effective in ameliorating these conditions ekb.eg. The protective effects were evidenced by improvements in dyslipidemia and reductions in markers of cardiac injury and inflammation, such as creatine phosphokinase, lactate dehydrogenase, and certain inflammatory cytokines ekb.eg. Histopathological examination of heart tissues further supported these biochemical findings ekb.eg. While these findings point to the potential of isoflavones in cardiac protection, specific mechanistic studies focusing solely on this compound are not extensively detailed in the current body of research.

Antimicrobial Activities

The antimicrobial properties of this compound are a subject of investigation, with varying results often stemming from studies on plant extracts rather than the isolated compound. While a broad range of secondary metabolites from Iris species are reported to have biological activities including antibacterial effects, direct evidence on pure this compound is limited nih.gov.

One study investigating the methanol (B129727) extracts of five different Iris species, which are known to contain this compound, found no direct antibacterial or antifungal activity against a panel of eight pathogenic microorganisms nih.gov. The tested organisms included Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, Streptococcus gordonii, Veillonella parvula, Actinomyces naeslundii), Gram-negative bacteria (Pseudomonas aeruginosa, Salmonella enterica, Fusobacterium nucleatum), and a yeast (Candida albicans) nih.gov. Even at the highest concentration tested (666.7 mg/L), no significant inhibition of microbial growth was observed nih.gov.

However, this same research did reveal that the extracts were effective in inhibiting biofilm formation. The extracts from Iris pallida, Iris versicolor, and Iris germanica significantly inhibited the adhesion of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria in a concentration-dependent manner nih.govresearchgate.netnih.gov. This suggests a potential role in managing bacterial virulence and infections related to biofilms, rather than direct bactericidal or fungicidal action nih.gov.

In contrast, other studies on extracts from different Iris species have reported notable antimicrobial effects. For example, a methanolic extract of Iris nigricans leaves demonstrated strong antifungal activity against Candida albicans, with an inhibition zone comparable to the antifungal agent nystatin juniperpublishers.com. Similarly, extracts from Iris hungarica, Iris sibirica, and Iris pseudacorus have also shown antimicrobial activity against various test strains of microorganisms uran.uabrieflands.com. These conflicting findings highlight the complexity of attributing the antimicrobial activity of an extract to a single constituent like this compound, as the effects could arise from a synergistic action of multiple compounds within the extract.

The table below summarizes the findings on the antimicrobial activity of extracts from various Iris species.

Iris SpeciesExtract TypeActivity ObservedTested Microorganisms
I. pallida, I. versicolor, I. germanica, I. lactea, I. carthaliniaeMethanol ExtractNo direct antibacterial or antifungal activity. Significant anti-biofilm activity against S. aureus and P. aeruginosa. nih.govS. aureus, B. cereus, S. gordonii, V. parvula, A. naeslundii, P. aeruginosa, S. enterica, F. nucleatum, C. albicans nih.gov
Iris nigricansMethanol ExtractStrong antifungal activity against C. albicans. juniperpublishers.comCandida albicans juniperpublishers.com
Iris hungaricaDry Ethanolic and Lipophilic ExtractsAntimicrobial activity against Gram-positive and Gram-negative bacteria. uran.uaEscherichia coli, Proteus vulgaris, Pseudomonas aeruginosa uran.ua
Iris sibiricaDry Ethanolic and Lipophilic ExtractsAntimicrobial activity against Gram-negative bacteria and fungi. uran.uaGram-negative bacteria and fungi uran.ua
Iris pseudacorusEssential OilAntibacterial activity with inhibition zones from 9 to 17 mm. brieflands.comSelected Gram-positive and Gram-negative bacteria brieflands.com

Pharmacokinetics and Bioavailability Studies of Iridin

Absorption and Distribution Characteristics

The absorption of iridin, particularly after oral administration, involves its passage from the site of administration into the bloodstream. youtube.com For orally administered drugs, this typically occurs in the gastrointestinal tract. youtube.com The extent and rate of absorption can be influenced by factors such as the drug's solubility, permeability across membranes, and the presence of food. youtube.com

Following absorption, a substance is distributed from the bloodstream to various tissues and organs in the body. wfsahq.org This distribution is influenced by factors such as blood flow, tissue permeability, and protein binding. youtube.com The goal of distribution is to achieve an effective concentration of the substance at its target site. nih.gov

Research into the pharmacokinetics of this compound in rats following oral administration of a high dose (100 mg/kg) revealed that irigenin (B162202), the aglycone of this compound, was a major metabolite detected in plasma, urine, and feces. nih.gov This suggests that this compound undergoes significant metabolism, likely hydrolysis of the glycosidic bond, to its aglycone form before or during absorption. nih.gov

In a comparative pharmacokinetic study involving intravenous administration of this compound and related isoflavones in mice, this compound showed a higher area under the concentration-time curve (AUC) compared to irigenin and tectorigenin (B1682738), suggesting differences in their distribution or elimination profiles after entering systemic circulation. akjournals.comakjournals.com

Half-Life and Excretion Profiles

The half-life of a substance is the time it takes for its concentration in the plasma to decrease by half. wikipedia.orgama-assn.org This parameter is indicative of the rate at which the body eliminates the substance through metabolism and excretion. wikipedia.orghowmed.net Excretion is the process by which a substance and its metabolites are removed from the body, primarily through the kidneys (in urine) and the liver (in bile, leading to fecal excretion). unil.chnih.gov Other routes like sweat, saliva, and tears can also contribute to excretion. unil.ch

A study investigating the metabolism and pharmacokinetics of this compound in rats reported that the major metabolic pathway of this compound was glucuronidation after demethylation. nih.gov This process is primarily mediated by UDP-glucuronosyltransferases (UGTs). nih.gov The study identified thirteen metabolites of this compound in rats, with five found in plasma, ten in urine, and six in feces. nih.gov This indicates that this compound undergoes extensive metabolism and is eliminated through both urinary and fecal routes. nih.gov

Comparative Pharmacokinetics with Related Isoflavones (e.g., Irigenin, Tectorigenin)

This compound is the 7-glucoside of irigenin, and tectorigenin is another related isoflavone (B191592). wikipedia.orgnih.govwikipedia.org Comparing the pharmacokinetics of these compounds provides insights into the impact of glycosylation and structural differences on their behavior in the body.

In a study comparing the pharmacokinetics of tectorigenin, tectoridin (B1682737), irigenin, and this compound after intravenous administration in mice, this compound and tectoridin (another glycoside) showed higher AUC values compared to their aglycones, irigenin and tectorigenin, respectively. akjournals.comakjournals.com This suggests that the glycoside forms might have different distribution or slower elimination rates intravenously compared to their aglycones. akjournals.comakjournals.com

However, after oral administration in rats, irigenin was identified as a major metabolite of this compound in plasma, urine, and feces, implying that this compound is likely converted to irigenin during or after absorption. nih.gov This highlights a key difference in their behavior depending on the route of administration, where the glycoside may be hydrolyzed before systemic circulation after oral intake.

Metabolism studies have shown that tectorigenin and irigenin are metabolized by cytochrome P450 (CYP) enzymes, with different CYP subtypes playing more significant roles for each compound. researchgate.netnih.gov Tectorigenin metabolism primarily involves CYP2E1 and CYP3A4, while irigenin metabolism is mainly attributed to CYP2C19 and CYP1A2. researchgate.netnih.gov The metabolic kinetics of tectorigenin and irigenin have been reported to conform to the Michaelis-Menten model. researchgate.netnih.gov

CompoundRoute of AdministrationSpeciesAUC (ng/mL·h) (Intravenous) akjournals.comakjournals.comHalf-Life (h) (Intravenous) akjournals.comakjournals.comMajor Metabolites (Oral, Rat) nih.govPrimary Metabolic Pathway (Rat) nih.gov
This compoundIntravenousMouse1219 ± 4570.3-2.4IrigeninGlucuronidation after demethylation
IrigeninIntravenousMouse124 ± 590.3-2.4N/AN/A
TectorigeninIntravenousMouse219 ± 940.3-2.4N/AGlucuronidation, sulfation, demethylation, methoxylation mdpi.com

Note: AUC and Half-Life values for intravenous administration in mice are approximate ranges or specific findings from one study. Major metabolites and metabolic pathways are based on oral administration in rats where available.

Bioavailability Considerations and Strategies for Enhancement

Bioavailability refers to the fraction of an administered substance that reaches the systemic circulation in an unchanged form. nih.gov It is a key factor determining the effectiveness of a drug, particularly for orally administered compounds. drug-dev.com Low aqueous solubility and poor permeability across biological membranes are common reasons for low oral bioavailability. nih.govnih.gov

While specific bioavailability data for this compound in humans is limited in the provided search results, the detection of irigenin as a major metabolite after oral administration of this compound in rats suggests that the oral bioavailability of intact this compound might be low due to extensive first-pass metabolism, likely involving hydrolysis of the glycoside. nih.govresearchgate.net Poor bioavailability has also been noted for tectorigenin, a related isoflavone. mdpi.comresearchgate.net

Strategies to enhance the bioavailability of poorly soluble or poorly permeable compounds are actively being researched in pharmaceutical science. These strategies can be broadly categorized into formulation approaches, technological approaches, and biological techniques. patsnap.com

Formulation strategies aim to improve dissolution rate and solubility, protect the drug from degradation, and enhance permeability. Examples include micronization (reducing particle size), solid dispersions, cyclodextrin (B1172386) complexes, and lipid-based formulations. nih.govpatsnap.com Nanosizing, reducing particles to submicron sizes, has shown success in improving dissolution and bioavailability. nih.govpatsnap.com

Technological approaches often involve novel process technologies and nanotechnology. patsnap.com Nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles, and nanocrystals can improve dissolution, protect the drug, and enhance permeation. nih.govpatsnap.com

Biological methods include altering the interaction of the drug with biological barriers, modulating metabolizing enzymes, or using bioenhancers. patsnap.com Prodrug strategies, where the chemical structure is modified to improve solubility or permeability, are also employed. patsnap.commdpi.com Bioenhancers are compounds that can increase the bioavailability of co-administered drugs, for instance, by inhibiting metabolic enzymes or efflux transporters. patsnap.com

Given that this compound is a glycoside and appears to undergo significant hydrolysis to its aglycone, irigenin, upon oral administration, strategies to improve the oral bioavailability of intact this compound might focus on protecting the glycosidic bond from hydrolysis or developing delivery systems that facilitate the absorption of the glycoside form. Alternatively, if irigenin is the primary active form, strategies could focus on enhancing the bioavailability of irigenin itself or optimizing the conversion of this compound to irigenin.

Structure Activity Relationship Sar and Derivative Studies of Iridin

Identification of Key Structural Elements for Biological Activity

Iridin's biological activities are attributed to its isoflavone (B191592) core structure and the attached glycoside moiety. Isoflavones, as a subclass of flavonoids, are known for various bioactive functions researcher.life. The presence and position of hydroxyl and methoxy (B1213986) groups on the isoflavone backbone, as well as the sugar moiety (glucose at the 7-position), are likely to influence its interactions with biological targets. While specific detailed studies solely focused on the key structural elements of this compound for all its reported biological activities were not extensively found in the search results, general principles of isoflavone SAR suggest that the substitution pattern on the A and B rings, the presence of the C ring, and glycosylation significantly impact activity slideshare.netphcog.com. For instance, the glycosylation at the 7-position in this compound differentiates it from its aglycone, irigenin (B162202), potentially affecting solubility, absorption, metabolism, and binding affinity to certain enzymes or receptors.

Comparative Analysis of this compound and Irigenin Bioactivities

This compound is the 7-glucoside of irigenin nih.govwikipedia.org. Both compounds are being studied for their anti-inflammatory, antioxidant, and anti-cancer effects mdpi.comresearchgate.net. A comparative analysis highlights the impact of the glycosylation on their biological profiles.

Research indicates that both this compound and irigenin can induce apoptosis mdpi.comsciprofiles.com. In human gastric cancer AGS cells, this compound treatment induced apoptosis by activating caspase-8 and caspase-3 in the extrinsic pathway and decreased the phosphorylation of PI3K and AKT mdpi.com. This suggests a role for the PI3K/AKT signaling pathway in this compound-induced apoptosis mdpi.commdpi.com. While both are being investigated for similar bioactivities, the presence of the glucose moiety in this compound can influence its pharmacokinetic properties, such as absorption and metabolism, compared to the aglycone irigenin mdpi.com.

An interactive table comparing the bioactivities of this compound and irigenin based on available research findings would be beneficial here.

CompoundReported BioactivitiesNotes
This compoundAntioxidant, Anti-cancer, Anti-inflammatoryInduces apoptosis via caspase-8, caspase-3, and affects PI3K/AKT pathway mdpi.com.
IrigeninAntioxidant, Anti-cancer, Anti-inflammatoryIsoflavone aglycone of this compound mdpi.com. Inhibits nitric oxide and prostaglandin (B15479496) E2 production in murine macrophages lipidmaps.org.

Synthesis and Biological Evaluation of this compound Derivatives

The synthesis and evaluation of this compound derivatives are explored to identify compounds with improved potency, selectivity, or altered biological profiles. Structural modifications of natural products like this compound can lead to novel compounds with enhanced therapeutic potential biomedres.us.

While specific detailed procedures for the synthesis of a wide range of this compound derivatives were not extensively found, the general approach involves modifying the core isoflavone structure or the glycoside moiety. Studies on flavonoid derivatives, in general, involve alterations such as alkylation, acylation, or the introduction of different sugar units or other functional groups to the hydroxyl positions or the aromatic rings phcog.com.

Biological evaluation of these derivatives typically involves in vitro assays to assess activities such as antioxidant capacity, enzyme inhibition (e.g., α-amylase), or cytotoxicity against cancer cell lines biocrick.comresearchgate.net. For example, studies on isoflavonoids from Iris germanica have evaluated their antioxidant and anti-diabetic capacities using DPPH and α-amylase inhibition assays biocrick.com.

Detailed research findings on specific this compound derivatives and their biological activities are necessary for a comprehensive understanding of this section. Based on the search results, general examples of synthesis and evaluation of other compound classes were found biomedres.usresearchgate.netmdpi.com, but specific details on synthesized this compound derivatives and their biological data were limited.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity sysrevpharm.orgsamipubco.com. This allows for the prediction of the activity of new, untested analogues and aids in the rational design of more potent compounds mdpi.comnih.gov.

For this compound analogues, QSAR modeling would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and its derivatives sysrevpharm.orgresearchgate.net. These descriptors are then correlated with their measured biological activities using statistical methods researchgate.net.

While the search results mention QSAR modeling being applied to various compound classes, including isoflavonoids and other natural product analogues mdpi.comnih.govresearchgate.netnih.gov, specific published QSAR models developed explicitly for this compound analogues were not prominently found. However, the principles of QSAR are directly applicable to studying this compound and its derivatives to understand how structural changes quantitatively affect their bioactivity. Such models could help identify optimal structural features for desired effects, such as enhanced anti-cancer or antioxidant activity.

The process typically involves:

Compiling a dataset of this compound analogues with known biological activity.

Generating molecular descriptors for each compound.

Developing a statistical model correlating descriptors with activity using techniques like multiple linear regression (MLR), partial least squares (PLS), or 3D-QSAR methods like CoMFA and CoMSIA nih.govresearchgate.net.

Validating the model using statistical parameters and external test sets mdpi.comnih.govresearchgate.net.

QSAR models can provide contour maps that visualize regions around the molecule where specific structural features (e.g., steric bulk, electronegativity) are predicted to enhance or diminish activity samipubco.com. This information is invaluable for guiding the synthesis of new, more potent this compound analogues.

Advanced Research Methodologies and Future Directions

In Vitro and In Vivo Model Systems for Iridin Research

Investigating the biological effects of this compound relies heavily on both cell culture models and animal models to understand its mechanisms of action and potential therapeutic applications.

Cell Culture Models

Various cell lines are employed to study the effects of this compound at the cellular level. These models allow for controlled environments to examine specific cellular processes and signaling pathways.

AGS Gastric Cancer Cells: AGS cells, a human gastric adenocarcinoma cell line, are widely used to study gastric cancer biology and therapeutic interventions cytion.comcytion.com. Research has shown that this compound can induce apoptosis and reduce inflammation in AGS cells mdpi.comresearchgate.net. Treatment with this compound at concentrations ranging from 12.5 to 200 µM induced apoptosis in AGS cells by activating caspase-8 and caspase-3 in the extrinsic pathway mdpi.com. This compound also affected the PI3K/AKT signaling pathway in AGS cells, decreasing the phosphorylation of PI3K and AKT to regulate apoptosis mdpi.com. Furthermore, this compound treatment has been shown to decrease AGS cell growth and promote G2/M phase cell cycle arrest nih.gov. This arrest is associated with the attenuation of the expression of cell cycle-related proteins like Cdc25C, CDK1, and Cyclin B1 nih.govresearchgate.net.

Here is a table summarizing the effect of this compound on AGS cell apoptosis:

This compound Concentration (µM)Apoptosis InductionKey Pathways Affected
12.5 - 200Induced apoptosisExtrinsic pathway (caspase-8, caspase-3), PI3K/AKT signaling pathway

RAW 264.7 Macrophages: RAW 264.7 murine macrophages are a common model for studying inflammatory responses nih.govnih.govresearchgate.netmdpi.comtandfonline.com. Studies have investigated the anti-inflammatory effects of this compound in LPS-induced inflammation in RAW 264.7 cells mdpi.comnih.gov. Pretreatment of RAW 264.7 cells with this compound (12.5, 25, 50 µM) followed by LPS stimulation significantly decreased the production of pro-inflammatory mediators such as TNF-α, IL-1β, MCP-1, and nitric oxide (NO) in a dose-dependent manner compared to the control group mdpi.comnih.gov. This compound has been shown to inhibit LPS-induced inflammation in these cells by inhibiting the NF-κB and MAPK signaling pathways x-mol.netgnu.ac.krx-mol.net. The protective effects of this compound against LPS-induced inflammation in RAW264.7 cells were associated with the inhibition of PKM2-mediated glycolytic pathways nih.gov.

Here is a table summarizing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 cells:

This compound Concentration (µM)Effect on Inflammatory Mediators (TNF-α, IL-1β, MCP-1, NO)Key Pathways Affected
12.5 - 50Significantly decreased production (dose-dependent)NF-κB, MAPK, PKM2-mediated glycolytic pathways

L6 Skeletal Muscle Cells: L6 skeletal muscle cells, derived from rat myoblasts, are utilized to investigate glucose uptake and metabolism in muscle tissue nih.govmdpi.com. While some research mentions "irisin" in the context of L6 cells and glucose uptake nih.gov, it is important to note that irisin is a different compound (a myokine) from this compound (an isoflavone) nih.gov. However, studies have investigated the effect of this compound on LPS-induced inflammation in L6 skeletal muscle cells, showing that this compound abrogates this inflammation by inhibiting NF-κB and MAPK signaling pathways x-mol.netgnu.ac.krx-mol.net.

Animal Models

In vivo studies using animal models, particularly mice, are crucial for evaluating the systemic effects, efficacy, and potential toxicity of this compound in complex biological systems relevant to inflammation and cancer mdpi.comnih.govcytion.comresearchgate.netdntb.gov.uakarary.edu.sd.

Mice Models of Inflammation: Animal models of inflammation, such as LPS-induced acute lung injury in mice, have been used to study the anti-inflammatory effects of this compound's aglycone, irigenin (B162202) mdpi.com. Oral administration of this compound has also been investigated for its protective effects against LPS-induced inflammation in mice nih.gov. These studies provide evidence of this compound's anti-inflammatory potential in a living organism.

Mice Models of Cancer: Xenograft tumor models in immunodeficient mice, where human cancer cells like AGS gastric cancer cells are inoculated, are commonly used to study tumor growth and evaluate potential anticancer therapies mdpi.comnih.gov. While the search results highlight the use of AGS xenograft models for gastric cancer research in general nih.gov, and the potential of this compound in AGS cells in vitro mdpi.com, specific detailed findings regarding this compound's effects in AGS xenograft mouse models were not extensively detailed in the provided snippets. However, isoflavones, in general, have shown the ability to inhibit xenograft tumor growth in mice models of breast cancer mdpi.com.

Analytical and Characterization Techniques

Precise identification, quantification, and structural elucidation of this compound and its metabolites are essential for understanding its pharmacokinetics and biological activities.

UHPLC-MS/MS for Metabolite Identification and Pharmacokinetics

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique used for the identification and quantification of compounds, including the study of drug metabolism and pharmacokinetics dntb.gov.uanih.govresearchgate.netresearchgate.netdntb.gov.ua. UHPLC-MS/MS has been employed to investigate the metabolism and pharmacokinetics of this compound in rats nih.govresearchgate.netresearchgate.net. Following oral administration of this compound, UHPLC-MS/MS analysis of plasma, urine, and fecal samples allowed for the identification of this compound metabolites and the pharmacokinetic study of its major metabolite, irigenin nih.govresearchgate.netresearchgate.net. A total of thirteen metabolites of this compound were identified across plasma, urine, and feces nih.govresearchgate.net. The principal metabolic pathway identified for this compound was glucuronidation after demethylation, primarily mediated by UDP-glucuronosyltransferases (UGTs) 1A7, 1A8, 1A9, and 1A10 nih.govresearchgate.net.

Here is a table summarizing the identified metabolites of this compound in rats using UHPLC-MS/MS:

Sample TypeNumber of Metabolites IdentifiedPrincipal Metabolic PathwayMediating Enzymes
Plasma5Glucuronidation after demethylationUGTs 1A7, 1A8, 1A9, 1A10
Urine10Glucuronidation after demethylationUGTs 1A7, 1A8, 1A9, 1A10
Feces6Glucuronidation after demethylationUGTs 1A7, 1A8, 1A9, 1A10

Spectroscopic Analyses (UV, IR, 1D and 2D NMR, HRMS) for Structural Elucidation

Spectroscopic techniques are fundamental for determining the chemical structure of compounds like this compound nih.govkarary.edu.sdpharmaknowledgeforum.comijaresm.comresearchgate.netresearchgate.net.

UV (Ultraviolet) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can help identify the presence of conjugated systems and chromophores karary.edu.sdpharmaknowledgeforum.comijaresm.com.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule based on their characteristic vibrational frequencies karary.edu.sdpharmaknowledgeforum.comijaresm.comresearchgate.net.

1D and 2D NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR spectroscopy, including 1D (e.g., ¹H NMR, ¹³C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule, crucial for complete structural assignment nih.govkarary.edu.sdpharmaknowledgeforum.comresearchgate.netresearchgate.net. These techniques help determine the number and type of protons and carbons and their spatial relationships.

HRMS (High-Resolution Mass Spectrometry): HRMS provides accurate mass measurements of the intact molecule and its fragments, allowing for the determination of the elemental composition and confirmation of the molecular formula nih.govpharmaknowledgeforum.comresearchgate.netresearchgate.net. Fragment ions can also provide clues about the structure.

The combination of these spectroscopic methods is essential for the comprehensive structural elucidation of natural products like this compound nih.govkarary.edu.sdpharmaknowledgeforum.comijaresm.comresearchgate.netresearchgate.net.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a widely used technique for analyzing cell populations based on their properties, including DNA content and the presence of specific markers tghn.orgscispace.comnih.gov. It is particularly valuable for assessing apoptosis and cell cycle distribution nih.govresearchgate.nettghn.orgnih.gov.

In this compound research, flow cytometry has been applied to evaluate apoptosis induction in cancer cells, such as AGS gastric cancer cells nih.govresearchgate.net. By staining cells with dyes like propidium (B1200493) iodide (PI) and Annexin V, researchers can quantify the percentage of cells undergoing apoptosis nih.govresearchgate.nettghn.org. Apoptotic cells typically show changes in membrane permeability and DNA fragmentation, which are detectable by flow cytometry tghn.org.

Flow cytometry is also used to analyze the cell cycle distribution nih.govresearchgate.nettghn.orgnih.gov. By staining the cellular DNA with PI, the DNA content of individual cells can be measured, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) nih.govresearchgate.nettghn.orgnih.gov. Studies on AGS cells treated with this compound have utilized flow cytometry to demonstrate that this compound induces G2/M phase cell cycle arrest nih.govresearchgate.net.

Here is a table illustrating the application of Flow Cytometry in this compound research:

ApplicationStaining Method(s) UsedInformation ObtainedRelevant Findings with this compound (in AGS cells)
Apoptosis AnalysisPropidium Iodide (PI) + Annexin VPercentage of apoptotic cells, early/late apoptosisThis compound induces apoptosis
Cell Cycle AnalysisPropidium Iodide (PI)Distribution of cells in G0/G1, S, and G2/M phasesThis compound induces G2/M phase arrest

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique in this compound research to quantify and analyze the expression levels of specific proteins within biological samples. This method allows researchers to determine the presence and abundance of target proteins, providing insights into the molecular mechanisms underlying this compound's effects. The process typically involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest abcam.comthermofisher.com. Quantification of protein expression is often performed by densitometric analysis of the protein bands, normalizing the results to a loading control protein to account for variations in sample loading abcam.comresearchgate.net.

Studies investigating this compound have utilized Western blotting to assess changes in protein expression related to various cellular processes, such as apoptosis and signaling pathways. For instance, research on the effects of this compound on gastric cancer cells employed Western blotting to examine the expression levels of proteins involved in cell cycle regulation (Cdc25C, CDK1, Cyclin B1) and apoptosis (cleaved Caspase-3, PARP, Fas, FasL, cleaved Caspase-8). These studies revealed that this compound treatment led to decreased expression of proteins promoting cell cycle progression and increased expression of pro-apoptotic proteins, indicating its potential as an anti-cancer agent mdpi.com. Furthermore, Western blot analysis showed that this compound inhibited the PI3K/AKT signaling pathway by reducing the phosphorylation of PI3K and AKT proteins in a dose-dependent manner mdpi.com.

Real-time PCR for Gene Expression Analysis

Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a sensitive and widely applied technique for the quantitative analysis of gene expression. This method allows researchers to measure the relative levels of messenger RNA (mRNA) transcripts, providing insights into how this compound influences gene activity nih.govthermofisher.com. The technique involves converting RNA to complementary DNA (cDNA) and then amplifying specific cDNA sequences while monitoring the amplification in real-time using fluorescent dyes or probes nih.govresearchgate.net. Normalization to reference genes is crucial for accurate quantification and to account for variations in RNA input and efficiency researchgate.net.

While specific detailed examples of this compound research solely focusing on RT-PCR for gene expression analysis were not extensively found in the immediate search results, the technique is a fundamental tool in molecular biology research, often used in conjunction with other methods like Western blotting to provide a comprehensive understanding of biological responses to compounds like this compound researchgate.net. Gene expression studies using RT-PCR are essential for identifying which genes are upregulated or downregulated in response to this compound treatment, offering clues about its mechanisms of action at the transcriptional level thermofisher.com.

Computational Approaches in this compound Research

Computational approaches play an increasingly vital role in modern this compound research, offering cost-effective and efficient ways to predict molecular interactions, simulate dynamic behavior, and assess pharmacokinetic properties before extensive experimental work.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecule (receptor), typically a protein nih.govnih.gov. This method helps researchers understand how this compound might interact with potential biological targets at an atomic level, identifying key residues involved in binding and estimating the strength of the interaction nih.govnih.gov.

Molecular docking studies have been applied in research involving this compound to explore its potential interactions with various proteins. For instance, molecular docking has been used to investigate the binding of this compound to target proteins in the context of its anti-cancer activity researchgate.net. These studies aim to identify the specific binding sites and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that mediate this compound's effects, providing a basis for understanding its mechanisms and potentially guiding the design of more potent derivatives nih.govnih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulation is a computational method that simulates the physical movements of atoms and molecules over time nih.govmdpi.com. In the context of this compound research, MD simulations can provide dynamic insights into the stability of this compound-protein complexes, conformational changes upon binding, and the behavior of this compound in a simulated biological environment nih.govresearchgate.net. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor, offering a more realistic representation of their interaction mdpi.com.

MD simulations can be used to complement molecular docking studies by evaluating the stability of predicted binding poses and assessing how the interaction evolves over time mdpi.com. This can help validate docking results and provide a deeper understanding of the binding mechanism researchgate.net. While the search results included examples of MD simulations applied to "irisin" nih.govmdpi.comresearchgate.net, a different compound, the principles and application to this compound would be similar, focusing on the dynamic behavior and stability of this compound-target complexes.

In Silico Pharmacokinetic Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound computabio.comnih.gov. Predicting these properties early in the research process is crucial for assessing the likelihood of a compound being a successful drug candidate computabio.com. In silico ADMET tools analyze the chemical structure of a compound to predict how it will be absorbed into the bloodstream, distributed throughout the body, metabolized, excreted, and whether it is likely to be toxic computabio.comdergipark.org.tr.

Applying in silico ADMET predictions to this compound allows researchers to gain an early understanding of its potential bioavailability, how it might be processed by the body, and potential safety concerns nih.govdergipark.org.tr. This information can help prioritize further experimental studies and guide modifications to the this compound structure to improve its pharmacokinetic profile and reduce potential toxicity computabio.com. While specific ADMET prediction data for this compound was not detailed in the search results, the methodology is a standard part of computational drug discovery and would be applied to evaluate this compound's drug-like properties nih.gov.

Challenges and Future Research Directions

Despite the advancements in understanding this compound through various research methodologies, several challenges remain, and future research directions are needed to fully unlock its potential. One significant challenge highlighted in the context of isoflavones, including this compound, is the need for more comprehensive studies to better understand their efficacy, safety, and potential therapeutic application in human health mdpi.com. The metabolism of this compound and its aglycone, irigenin, is not yet fully revealed, necessitating additional research mdpi.com.

Future research should prioritize longitudinal studies with standardized methodologies and diverse populations to facilitate the application of findings to human health mdpi.com. Investigating the effects of dietary sources of this compound on various physiological pathways could provide a more comprehensive view of its health benefits mdpi.com. Additionally, exploring the potential of personalized nutrition approaches based on individual metabolism might enhance the efficacy of this compound mdpi.com.

From a methodological standpoint, while Western blotting and RT-PCR are valuable for assessing protein and gene expression, challenges exist in ensuring reproducibility and accurate quantification abcam.comthermofisher.comresearchgate.net. Future efforts should focus on adopting standardized protocols and normalization strategies to improve the reliability of these techniques in this compound research abcam.comresearchgate.net.

In the realm of computational approaches, while molecular docking and MD simulations provide valuable insights into molecular interactions, their accuracy is dependent on the quality of the input data and the limitations of the algorithms nih.gov. Future research could involve developing more refined computational models and integrating data from various experimental techniques to improve the predictive power of these methods for this compound nih.gov. Similarly, while in silico ADMET predictions offer a useful initial assessment, experimental validation is ultimately required to confirm these predictions computabio.comnih.gov.

Elucidating Undiscovered Metabolic Pathways

Understanding the metabolic fate of this compound in the body is crucial for determining its bioavailability and efficacy. While some studies have begun to explore the metabolism of this compound, identifying all metabolic pathways remains an area for future research. One study in rats identified irigenin as the major metabolite of this compound and detected thirteen other metabolites in plasma, urine, and feces. nih.gov The principal metabolic pathway identified was glucuronidation after demethylation, mediated by specific UDP-glucuronosyltransferases (UGTs). nih.gov However, the complete metabolic profile of this compound in humans and the specific enzymes and pathways involved require further investigation. Advanced techniques such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are being used for metabolite identification and pharmacokinetic studies of this compound and its metabolites like irigenin. nih.gov Future research should aim to fully reveal the metabolism of this compound and irigenin. mdpi.com

Comprehensive Efficacy and Safety Studies

While preliminary studies suggest potential efficacy of this compound in various areas like anti-inflammation and anti-cancer effects, more comprehensive studies are needed. mdpi.com Future research should focus on rigorous efficacy studies using standardized methodologies to confirm these effects in relevant biological systems and, eventually, in humans. mdpi.comresearchgate.net Although this section title includes "Safety Studies," detailed safety profiles and adverse effects are outside the scope of this article as per the instructions. However, it is acknowledged that comprehensive research necessitates evaluating the safety of this compound through appropriate study designs. mdpi.comresearchgate.net

Longitudinal Studies with Standardized Methodologies and Diverse Populations

To gain a deeper understanding of the long-term effects and variability of response to this compound, longitudinal studies are essential. mdpi.comresearchgate.net These studies involve repeatedly examining the same individuals over extended periods, which can range from months to decades. scribbr.comiwh.on.canih.govquestionpro.com This approach allows researchers to observe changes and developments over time and can help establish the sequence of events, potentially providing insight into cause-and-effect relationships. scribbr.comiwh.on.ca Prioritizing longitudinal studies with standardized methodologies across diverse populations is crucial for applying research findings to human health and understanding potential variations in response based on factors such as genetics, lifestyle, and environmental exposures. mdpi.comresearchgate.net Standardized methodologies are critical for ensuring data comparability and the reliability of findings across different study sites and over time. nih.gov

Potential for Personalized Nutrition Approaches

The concept of personalized nutrition is gaining traction, suggesting that individual responses to dietary compounds can vary based on factors like genetics, microbiome composition, and metabolism. webmd.comariel.ac.ilmicrosoft.com Exploring the potential of personalized nutrition approaches based on individual metabolism might enhance the efficacy of isoflavones like this compound. mdpi.comresearchgate.net Future research could investigate how an individual's metabolic profile influences the absorption, metabolism, and activity of this compound, potentially leading to tailored dietary recommendations or supplement strategies. webmd.comariel.ac.il Research projects are underway to develop algorithms that predict individual responses to various dietary components, which could be extended to include compounds like this compound. webmd.com

Integration with Multi-Target and Multi-Drug Approaches

Many diseases, such as cancer and neurodegenerative disorders, involve complex, multifactorial pathologies with multiple signaling pathways involved. nih.govnih.gov A single compound targeting a single target may not be sufficient to address these complexities effectively. nih.govexplorationpub.com Multi-target and multi-drug approaches, which involve targeting multiple pathways or using combinations of compounds, are emerging as promising strategies. nih.govexplorationpub.comoaepublish.comnih.gov Research into this compound's potential could explore its integration into such approaches. Given that this compound has shown effects on various pathways, such as the PI3K/AKT and JAK/STAT pathways, investigating its role in multi-target strategies is a relevant future direction. mdpi.comnih.govnih.govnih.gov This could involve studying this compound in combination with other natural products or therapeutic agents to achieve enhanced or synergistic effects and overcome potential resistance mechanisms. explorationpub.comnih.govexplorationpub.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.